

Structure and reactivity of (4-Cyano-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Cyano-2-methoxyphenyl)boronic acid
Cat. No.:	B572067

[Get Quote](#)

An In-depth Technical Guide to **(4-Cyano-2-methoxyphenyl)boronic acid**

Introduction

(4-Cyano-2-methoxyphenyl)boronic acid is a versatile organic compound that belongs to the family of boronic acids. These compounds are characterized by a carbon-boron bond, which imparts unique reactivity, making them indispensable reagents in modern organic synthesis. Specifically, the presence of cyano and methoxy functional groups on the phenyl ring of this particular boronic acid allows for its application in the synthesis of complex molecules with desirable electronic and steric properties. This guide provides a comprehensive overview of its structure, reactivity, and applications, with a focus on its utility for researchers in drug development and materials science.

Physicochemical Properties

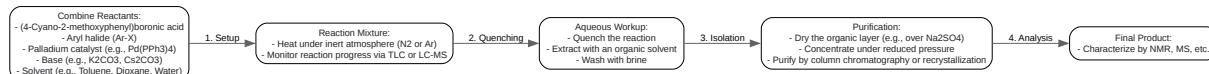
The physical and chemical properties of **(4-Cyano-2-methoxyphenyl)boronic acid** are summarized in the table below. These properties are crucial for determining its solubility, stability, and appropriate handling and storage conditions.

Property	Value
Molecular Formula	C8H8BNO3
Molecular Weight	176.97 g/mol
Appearance	White to off-white powder or crystals
Melting Point	205-210 °C (decomposes)
CAS Number	480438-58-0

Molecular Structure

The structure of **(4-Cyano-2-methoxyphenyl)boronic acid** features a benzene ring substituted with a boronic acid group (-B(OH)2), a cyano group (-CN), and a methoxy group (-OCH3). The spatial arrangement of these functional groups influences the molecule's reactivity and its interactions with other molecules.

Caption: Chemical structure of **(4-Cyano-2-methoxyphenyl)boronic acid**.


Reactivity and Synthetic Applications

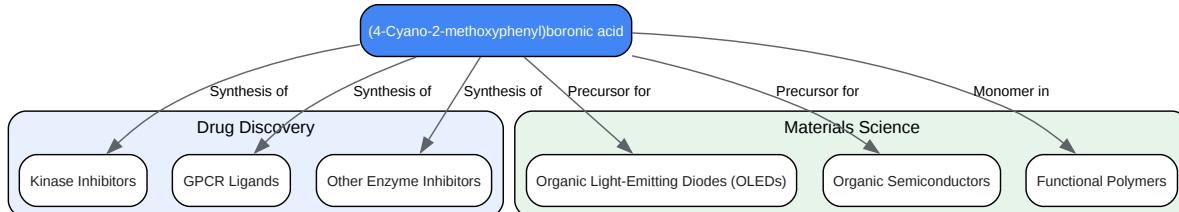
(4-Cyano-2-methoxyphenyl)boronic acid is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The most prominent application of this boronic acid is in the Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between the boronic acid and an organohalide. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving **(4-Cyano-2-methoxyphenyl)boronic acid** is depicted below.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this boronic acid can also participate in other metal-catalyzed reactions, such as the Chan-Lam coupling for the formation of C-N bonds and the Liebeskind-Srogl coupling.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of **(4-Cyano-2-methoxyphenyl)boronic acid** makes it a valuable precursor for the synthesis of molecules with specific biological activities and material properties.

[Click to download full resolution via product page](#)

Caption: Key application areas of **(4-Cyano-2-methoxyphenyl)boronic acid**.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of **(4-Cyano-2-methoxyphenyl)boronic acid** with an aryl bromide.

Materials:

- **(4-Cyano-2-methoxyphenyl)boronic acid** (1.2 eq)
- Aryl bromide (1.0 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq)
- Triphenylphosphine (PPh_3) (0.08 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Toluene/Water (4:1 v/v)
- Nitrogen or Argon gas supply

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, **(4-Cyano-2-methoxyphenyl)boronic acid**, and potassium carbonate.
- Add the palladium(II) acetate and triphenylphosphine.
- Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
- Add the degassed toluene/water solvent mixture via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature.
- Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- Characterize the final product using NMR, IR, and mass spectrometry.

Safety and Handling

(4-Cyano-2-methoxyphenyl)boronic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(4-Cyano-2-methoxyphenyl)boronic acid is a highly valuable and versatile reagent in organic chemistry. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura coupling, has positioned it as a key building block in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

- To cite this document: BenchChem. [Structure and reactivity of (4-Cyano-2-methoxyphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b572067#structure-and-reactivity-of-4-cyano-2-methoxyphenyl-boronic-acid\]](https://www.benchchem.com/product/b572067#structure-and-reactivity-of-4-cyano-2-methoxyphenyl-boronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com